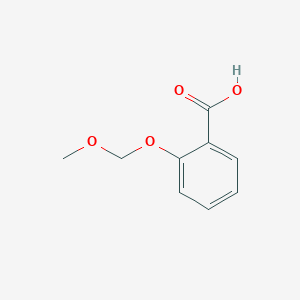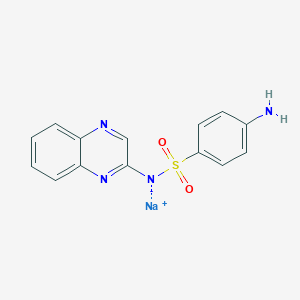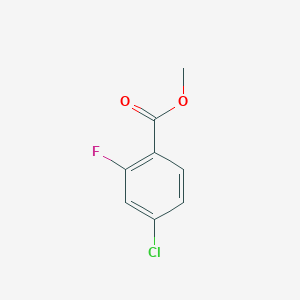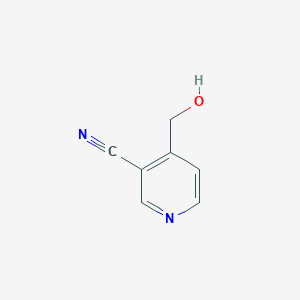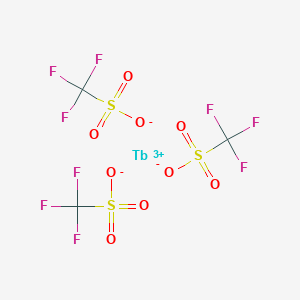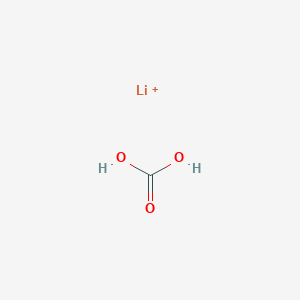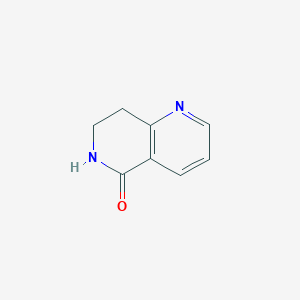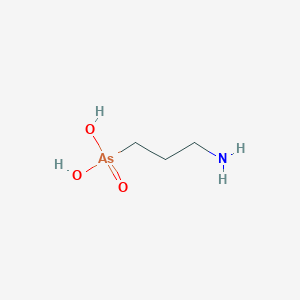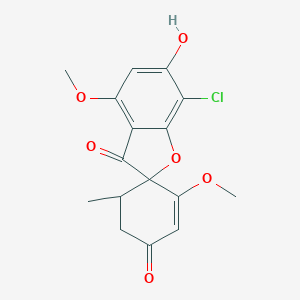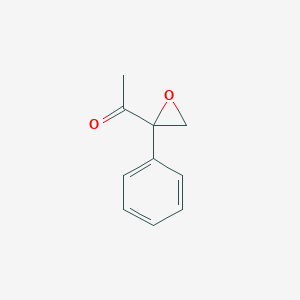
2-Phenyl-2-acetyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2-acetyloxirane, also known as α-phenylglycidyl acetate, is a chemical compound that belongs to the group of glycidyl ethers. It is widely used in various scientific research applications due to its unique properties, such as its ability to act as a reactive intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Phenyl-2-acetyloxirane involves the opening of the epoxide ring by various nucleophiles, such as water, alcohols, and amines. The resulting intermediate can then undergo further reactions to form various organic compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Phenyl-2-acetyloxirane. However, it is known to be a skin irritant and can cause respiratory irritation if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
2-Phenyl-2-acetyloxirane has several advantages for use in lab experiments. It is a readily available and inexpensive chemical that can be easily synthesized. It is also a reactive intermediate that can be used in the synthesis of various organic compounds. However, it is a skin irritant and can cause respiratory irritation if inhaled, which can be a limitation for lab experiments.
Orientations Futures
There are several future directions for the use of 2-Phenyl-2-acetyloxirane in scientific research. One potential application is in the development of new chiral auxiliaries for asymmetric synthesis. It could also be used in the synthesis of new organic compounds with potential pharmaceutical applications. Additionally, further research could be done on the biochemical and physiological effects of 2-Phenyl-2-acetyloxirane to better understand its potential risks and benefits.
Méthodes De Synthèse
2-Phenyl-2-acetyloxirane can be synthesized by the reaction of phenylmagnesium bromide with ethyl chloroacetate, followed by the reaction of the resulting intermediate with epichlorohydrin. The reaction yields α-phenylglycidyl acetate as a colorless liquid with a boiling point of 120-122°C.
Applications De Recherche Scientifique
2-Phenyl-2-acetyloxirane is widely used in scientific research for its ability to act as a reactive intermediate in organic synthesis. It is commonly used in the synthesis of various organic compounds, such as epoxides, alcohols, and ketones. It is also used in the preparation of chiral auxiliaries, which are used in asymmetric synthesis.
Propriétés
Numéro CAS |
154881-54-6 |
|---|---|
Nom du produit |
2-Phenyl-2-acetyloxirane |
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
1-(2-phenyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C10H10O2/c1-8(11)10(7-12-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Clé InChI |
BBIGGMLHFLDZMF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CO1)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)C1(CO1)C2=CC=CC=C2 |
Synonymes |
Ethanone, 1-(2-phenyloxiranyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



